molecular formula C18H31BO3 B8560415 (2-butoxy-3,5-ditert-butylphenyl)boronic acid

(2-butoxy-3,5-ditert-butylphenyl)boronic acid

Cat. No.: B8560415
M. Wt: 306.2 g/mol
InChI Key: CDQGCFBAHDIMHJ-UHFFFAOYSA-N
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Description

(2-butoxy-3,5-ditert-butylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with butyloxy and tert-butyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-butoxy-3,5-ditert-butylphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid. The process begins by dissolving 3,5-di-tert-butylphenol in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen or argon. The reaction mixture is then cooled to -78°C, and a solution of n-butyllithium in hexane is added dropwise. After stirring for 30 minutes, triisopropyl borate is added, and the reaction is allowed to proceed for several hours as the temperature gradually returns to room temperature. The reaction is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with saturated saline solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from hexane to obtain the desired compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-butoxy-3,5-ditert-butylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form boronates.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Boronates.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-butoxy-3,5-ditert-butylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-butoxy-3,5-ditert-butylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as fluorescent probes and drug development, where the compound can selectively bind to specific biomolecules and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-butoxy-3,5-ditert-butylphenyl)boronic acid is unique due to the presence of both butyloxy and tert-butyl groups, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in applications requiring specific interactions with molecular targets, such as in the development of fluorescent probes and drug candidates.

Properties

Molecular Formula

C18H31BO3

Molecular Weight

306.2 g/mol

IUPAC Name

(2-butoxy-3,5-ditert-butylphenyl)boronic acid

InChI

InChI=1S/C18H31BO3/c1-8-9-10-22-16-14(18(5,6)7)11-13(17(2,3)4)12-15(16)19(20)21/h11-12,20-21H,8-10H2,1-7H3

InChI Key

CDQGCFBAHDIMHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)C(C)(C)C)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Butoxy-1,5-di-tert-butyl-3-iodo-benzene (3.88 g, 10 mmol) was dissolved in anhydrous 1,2-dimethoxy-ethane (55 mL under a nitrogen atmosphere. The solution was cooled to −75° C. and t-butyl lithium (14.7 mL, 25 mmol, 1.7M in pentane) was added dropwise over 20-25 min at −72° C. to −69° C. The reaction was stirred at −72° C. for 45 min and then treated with trimethyl borate (5.7 mL, 50 mmol). The reaction was kept cold for 1 h and then the bath was removed and the reaction allowed to warm to room temperature over 24 h. It was treated with 1N hydrochloric acid (35 mL) and stirred for 30 min. The reaction was then diluted with water (200 mL) and extracted with ethyl acetate (150 mL, 2×100 mL). The combined organic portions were washed with bicarbonate solution (100 mL), water (150 mL), brine (150 mL), dried (Na2SO4), filtered and evaporated in vacuo to provide 3.0 g of an oil. The material was purified by flash chromotography (eluet: (9:1) hexane:ethyl acetate and (4:1) hexane:ethyl acetate) to provide 2.04 g (67%) of a white solid. Mp: 82-91° C. 1H NMR (250 MHz, CDCl3): δ 7.66 (d, 1H, J=2.6), 7.48 (d, 1H, J=2.6), 5.75 (s, 1H), 3.84 (t, 2H, J=7.1), 1.84 (m, 2H), 1.47 (m, 2H), 1.42 (s, 9H), 1.33 (s, 9H), 2.66 (t, 3H, J=7.3). MS [EI+] 307 (M+H)+[EI−] 305 (M−H)+.
Name
2-Butoxy-1,5-di-tert-butyl-3-iodo-benzene
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Name

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